3-Bromo-4-chloro-1H-indazole

Descripción general

Descripción

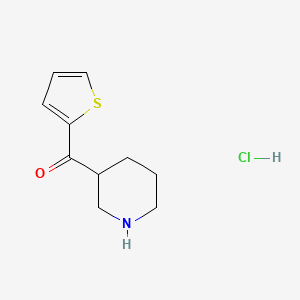

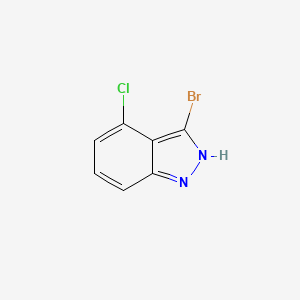

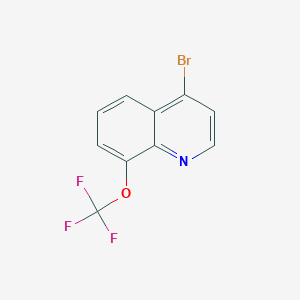

3-Bromo-4-chloro-1H-indazole is a heterocyclic aromatic organic compound . It has a molecular weight of 231.48 and its IUPAC name is 3-bromo-4-chloro-1H-indazole . It is a white solid .

Synthesis Analysis

The synthesis of 1H-indazole has been studied extensively . A new practical synthesis of 1H-indazole was presented where a previous mechanism for the cyclization step was proved to be nonfeasible and a hydrogen bond propelled mechanism was proposed . This new mechanism is suitable for similar cyclization, and a new reaction is predicted .Molecular Structure Analysis

The molecular structure of 3-Bromo-4-chloro-1H-indazole is represented by the linear formula C7H4BrClN2 . The InChI code for this compound is 1S/C7H4BrClN2/c8-7-6-4 (9)2-1-3-5 (6)10-11-7/h1-3H, (H,10,11) .Chemical Reactions Analysis

The synthesis of 1H-indazole involves various strategies including transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .Physical And Chemical Properties Analysis

3-Bromo-4-chloro-1H-indazole is a white solid with a molecular weight of 231.48 . It has a storage temperature of 0-5C and is shipped at ambient temperature .Aplicaciones Científicas De Investigación

HIV-1 Treatment

3-Bromo-4-chloro-1H-indazole: is a key intermediate in the synthesis of Lenacapavir , a potent capsid inhibitor used in the treatment of HIV-1 infections . The development of Lenacapavir represents a significant advancement in antiretroviral therapy, offering a new mechanism of action against the virus.

Alzheimer’s Disease

This compound is part of the structure of molecules that inhibit glycogen synthase kinase 3β, which has potential applications in treating Alzheimer’s disease . The ability to modulate this enzyme could lead to new therapeutic strategies for managing neurodegenerative disorders.

Iron Deficiency Treatment

Indazole derivatives, including those related to 3-Bromo-4-chloro-1H-indazole, have been explored as treatments for iron deficiency . These compounds could offer an alternative to current iron supplementation therapies, with potential for improved efficacy and tolerability.

Cancer Therapy

Certain indazole compounds have shown effectiveness against colon and melanoma cell lines, indicating potential use in cancer therapy . The structural motif of indazole is crucial for the biological activity of these compounds, suggesting that 3-Bromo-4-chloro-1H-indazole could serve as a starting point for developing new anticancer agents.

Anti-Inflammatory and Antibacterial Agents

Indazole structures are commonly found in medicinal applications as anti-inflammatory and antibacterial agents . The versatility of the indazole ring allows for the development of a wide range of pharmacologically active compounds, including those derived from 3-Bromo-4-chloro-1H-indazole.

Respiratory Disease Treatment

Indazoles can act as selective inhibitors of phosphoinositide 3-kinase δ, which is relevant for treating respiratory diseases . By targeting specific pathways involved in inflammation and immune response, these compounds could lead to new treatments for conditions like asthma and chronic obstructive pulmonary disease.

Mecanismo De Acción

Target of Action

Indazole derivatives, which include 3-bromo-4-chloro-1h-indazole, have been found to exhibit a wide variety of biological activities . These activities suggest that 3-Bromo-4-chloro-1H-indazole may interact with multiple targets, potentially including enzymes, receptors, and other proteins involved in cellular processes.

Mode of Action

For instance, some indazole derivatives have been found to inhibit cyclo-oxygenase-2 (COX-2), a key enzyme involved in inflammation

Biochemical Pathways

For example, if 3-Bromo-4-chloro-1H-indazole does indeed inhibit COX-2, it would affect the arachidonic acid pathway, leading to a decrease in the production of pro-inflammatory prostaglandins .

Pharmacokinetics

The compound’s molecular weight, which is 23148 , suggests that it might be well-absorbed following oral administration, as compounds with a molecular weight below 500 are generally well-absorbed .

Result of Action

Based on the known activities of indazole derivatives, it is possible that 3-bromo-4-chloro-1h-indazole could have anti-inflammatory effects, potentially by inhibiting the production of pro-inflammatory mediators such as prostaglandin e2 (pge2), tumor necrosis factor-alpha (tnf-α), and matrix metalloproteinase-13 (mmp-13) .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-bromo-4-chloro-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClN2/c8-7-6-4(9)2-1-3-5(6)10-11-7/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQVVWXSIPZGIAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNC(=C2C(=C1)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10640012 | |

| Record name | 3-Bromo-4-chloro-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10640012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

885521-40-4 | |

| Record name | 3-Bromo-4-chloro-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885521-40-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-4-chloro-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10640012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(1-Pyrrolidinyl)ethyl]piperidine dihydrochloride](/img/structure/B1371732.png)